molecular formula C15H18N2O2 B7630442 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B7630442
M. Wt: 258.32 g/mol
InChI Key: UXJVSHUDGRNNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further research.

Mechanism of Action

The mechanism of action of 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain, which is involved in the regulation of anxiety and other mood disorders. Specifically, 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one is thought to enhance the binding of GABA to its receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one exhibits a range of biochemical and physiological effects. These effects include anxiolytic, sedative, and anticonvulsant properties. In addition, this compound has also been found to exhibit antitumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one in lab experiments is its well-established synthesis method, which allows for easy production of the compound. In addition, the compound has been extensively studied, making it a reliable target for further research. However, one limitation of using this compound is its potential for side effects, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research on 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one. One area of interest is its potential as an antitumor agent, which could be further explored in preclinical and clinical studies. In addition, the compound's mechanism of action could be further elucidated to better understand its effects on the GABA system. Finally, new derivatives of 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one could be synthesized and tested for their potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves the reaction of 3-methylcyclobutanecarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to form the final product. This synthesis method has been well-established in the literature and has been used in numerous studies.

Scientific Research Applications

5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and epilepsy. In addition, this compound has also been investigated for its potential as an antitumor agent. The unique chemical structure of 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one makes it an interesting target for further research in these areas.

properties

IUPAC Name

5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-8-11(9-10)15(19)17-7-6-14(18)16-12-4-2-3-5-13(12)17/h2-5,10-11H,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVSHUDGRNNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)C(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

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